3-(1H-benzo[d]imidazol-2-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one
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Description
3-(1H-benzo[d]imidazol-2-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C20H19N5O2S and its molecular weight is 393.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Diversity
The compound 3-(1H-benzo[d]imidazol-2-yl)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)propan-1-one represents a structurally complex molecule with potential applications in various areas of scientific research. Its synthesis involves the integration of benzimidazole and thiophenyl oxadiazole moieties, which are common in the development of pharmacologically active compounds. For instance, the generation of a structurally diverse library through alkylation and ring closure reactions using related ketonic Mannich bases showcases the chemical versatility and potential for generating a wide range of analogs for further evaluation in different biological contexts (Roman, 2013).
Anticancer Activity
One of the notable applications of compounds bearing benzimidazole and oxadiazole units is their potential anticancer activity. Synthesis of benzimidazoles bearing the oxadiazole nucleus has led to the identification of compounds with significant in vitro anticancer activity. For example, certain derivatives have shown promising results against National Cancer Institute (NCI) 60 cell line panels, highlighting their potential as lead compounds in anticancer drug development (Rashid, Husain, & Mishra, 2012). This underscores the value of such compounds in medicinal chemistry, particularly in the search for new treatments for cancer.
Corrosion Inhibition
The corrosion inhibition properties of benzimidazole derivatives containing 1,3,4-oxadiazole moieties have also been explored, especially for their application in protecting mild steel in acidic environments. These compounds have demonstrated effective corrosion inhibition through mechanisms involving adsorption and formation of protective layers on metal surfaces. Their physicochemical properties and interaction with metal surfaces have been studied using various analytical techniques, offering insights into their potential industrial applications (Ammal, Prajila, & Joseph, 2018).
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-1-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c26-18(8-7-17-21-14-4-1-2-5-15(14)22-17)25-10-9-13(12-25)19-23-20(27-24-19)16-6-3-11-28-16/h1-6,11,13H,7-10,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFQYCOLWXJWQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)CCC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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